molecular formula C19H23Cl2N5O B12263532 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B12263532
M. Wt: 408.3 g/mol
InChI Key: UCUDGDRUEKROIP-UHFFFAOYSA-N
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Description

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a dichlorophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a pyrimidine derivative under conditions that promote the formation of the desired pyrimidinyl-piperazine linkage. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may be used in studies of cellular signaling pathways and receptor interactions, given its structural similarity to known bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain signaling pathways, potentially affecting cellular processes such as proliferation, apoptosis, or neurotransmission. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of a dichlorophenyl group, a pyrimidine ring, and a morpholine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

IUPAC Name

4-[6-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C19H23Cl2N5O/c20-16-2-1-15(11-17(16)21)13-24-3-5-25(6-4-24)18-12-19(23-14-22-18)26-7-9-27-10-8-26/h1-2,11-12,14H,3-10,13H2

InChI Key

UCUDGDRUEKROIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=CC(=NC=N3)N4CCOCC4

Origin of Product

United States

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